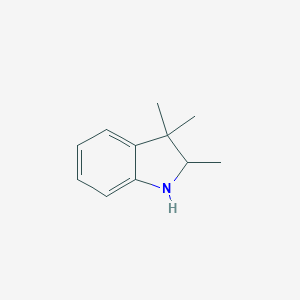

2,3,3-Trimethylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWSGOOPQGMALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC=CC=C2N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449141 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18781-58-3 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

basic properties of 2,3,3-Trimethylindoline

An In-depth Technical Guide to 2,3,3-Trimethylindoline: Properties, Synthesis, and Applications

Introduction

This compound, also cataloged as 2,3,3-Trimethyl-3H-indole, is a heterocyclic aromatic organic compound that serves as a cornerstone intermediate in modern synthetic chemistry.[1] Its unique indolenine structure, featuring a gem-dimethyl group at the C3 position, imparts specific reactivity and stability, making it an invaluable precursor for a diverse array of functional molecules.[1] This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, reactivity, and critical applications, with a focus on its role in the development of advanced materials and reagents for scientific research.

Primarily, this compound is recognized as an essential building block for the synthesis of cyanine dyes, a class of molecules with significant applications in biotechnology and materials science.[2][3][4] Its derivatives are integral to the creation of fluorescent probes for bio-imaging, photosensitive agents, and organic photoconductors, highlighting its versatility and importance in both academic and industrial research sectors.[1][2][5]

Physicochemical and Spectroscopic Properties

The distinct physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. It typically presents as a light yellow to reddish-brown liquid.[3][5]

Core Physicochemical Data

A summary of the compound's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1640-39-7 | [5][6] |

| Molecular Formula | C₁₁H₁₃N | [5][7] |

| Molecular Weight | 159.23 g/mol | [5][6] |

| Appearance | Light yellow to red liquid | [5] |

| Density | 0.992 g/mL at 25 °C | [6][8] |

| Melting Point | 6-8 °C | [5][8] |

| Boiling Point | 228-229 °C at 744 mmHg | [5][6][8] |

| Refractive Index (n²⁰/D) | 1.549 | [6][8][9] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |

| Solubility | Soluble in chloroform, toluene, dichlorobenzene. Insoluble in water. | [4][7][8] |

Spectroscopic Signature

Spectroscopic analysis is critical for the verification and characterization of this compound.

-

¹H NMR (300 MHz, Chloroform-d) : Key signals include a singlet for the C2-methyl group at approximately δ 2.36 ppm and a singlet for the two C3-methyl groups at δ 1.37 ppm. The aromatic protons appear in the δ 7.61-8.25 ppm range.[10]

-

¹³C NMR (300 MHz, Chloroform-d) : Characteristic peaks are observed around δ 194.24 (C=N), with aromatic carbons appearing between δ 117.19 and 158.95. The quaternary C3 carbon is seen near δ 54.51, while the methyl carbons appear at δ 22.74 and δ 16.02.[10]

-

Infrared (IR) Spectroscopy (ATR) : The spectrum shows characteristic peaks for C-H stretching (around 2977 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[10]

-

Mass Spectrometry (GC-MS, EI) : The mass spectrum typically shows a molecular ion peak [M]⁺ or [M-H]⁺ corresponding to its molecular weight.[10]

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Fischer Indole Synthesis.[2][11] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone.[11][12]

The Fischer Indole Synthesis Mechanism

The mechanism is a cornerstone of heterocyclic chemistry and proceeds through several key steps:

-

Hydrazone Formation : Phenylhydrazine reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding phenylhydrazone.[11][12]

-

Tautomerization : The phenylhydrazone tautomerizes to its enamine form.[11][12]

-

[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[11][12]

-

Aromatization and Cyclization : The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[11]

-

Ammonia Elimination : Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indolenine ring system.[11][12]

Experimental Protocol: Synthesis via Fischer Indolization

This protocol is adapted from established methods utilizing phenylhydrazine and 3-methyl-2-butanone with an acid catalyst.[2][13] Various acids, including zinc chloride, acetic acid, sulfuric acid, and polyphosphoric acid, can be used to catalyze the reaction.[2][11][13]

Materials:

-

Phenylhydrazine

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid (Catalyst and Solvent)

-

Sodium Hydroxide solution (for neutralization)

-

Extraction Solvent (e.g., Diethyl ether or Toluene)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate)

Step-by-Step Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine and a slight excess of 3-methyl-2-butanone in glacial acetic acid.

-

Heating : Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.[13] Microwave-assisted methods can significantly reduce the reaction time.[2]

-

Work-up : After cooling to room temperature, carefully neutralize the acidic mixture with a sodium hydroxide solution until the pH is basic.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene.

-

Washing & Drying : Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[2]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Key Chemical Transformations

This compound is a versatile intermediate capable of undergoing various chemical reactions, primarily leveraging its nucleophilic nitrogen and reactive C2-methyl group after quaternization.

Synthesis of Cyanine Dyes

A paramount application of this compound is its role as a precursor to cyanine and squarylium dyes.[2][14][15] The synthesis typically involves:

-

Quaternization : The nitrogen atom of the indolenine is alkylated (e.g., with an alkyl iodide) to form a quaternary indolinium salt. This step is crucial as it activates the C2-methyl group.

-

Condensation : The resulting indolinium salt, now possessing a highly acidic C2-methyl group, is condensed with an appropriate electrophilic reagent (e.g., another heterocyclic salt, a squaraine core, or a polymethine chain precursor) in the presence of a base to form the extended π-conjugated system characteristic of cyanine dyes.

Electrophilic Aromatic Substitution

The benzene ring of the indolenine moiety can undergo electrophilic substitution reactions. A notable example is nitration.

Experimental Protocol: Nitration of this compound This protocol outlines the synthesis of 5-nitro-2,3,3-trimethylindolenine, a valuable intermediate for further functionalization.[10]

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Sodium Hydroxide

Step-by-Step Procedure:

-

Dissolution : Dissolve this compound in concentrated sulfuric acid in a flask, maintaining a low temperature using an ice bath.

-

Nitrating Mixture : Prepare a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Addition : Add the nitrating mixture dropwise to the stirred indolenine solution, ensuring the temperature remains low.

-

Reaction : Allow the reaction to stir at room temperature for several hours after the addition is complete.

-

Precipitation : Pour the reaction mixture over a large amount of ice, which will cause the nitrated product to precipitate.

-

Neutralization & Isolation : Adjust the pH to neutral or slightly basic with sodium hydroxide to fully precipitate the product. Isolate the solid by vacuum filtration and wash thoroughly with water.

-

Purification : The crude red solid can be purified by recrystallization from a suitable solvent like methanol.[10]

Reaction Pathway Diagram

Caption: Major reaction pathways starting from this compound.

Industrial and Research Applications

The derivatives of this compound have found significant utility in high-technology fields.

-

Life Sciences and Diagnostics : As a key intermediate for cyanine dyes, it is crucial for producing fluorescent probes with high quantum yields and tunable absorption wavelengths.[2] These probes are extensively used in cutting-edge applications such as DNA sequencing, fluorescence immunoassays, biochip technology, and clinical diagnostics for labeling and quantifying biomolecules.[2]

-

Organic Electronics : The compound's derivatives are explored for their potential in developing organic photoconductors and materials for organic solar cells, contributing to renewable energy solutions.[1][5]

-

Pharmaceuticals and Agrochemicals : It serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries due to its ability to undergo diverse chemical transformations.[5]

-

Sensors and Imaging : Beyond biological applications, its derivatives are used to create imaging agents for materials analysis and in the fabrication of electrochemical sensors.[1][5]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

-

Hazard Identification : It is classified as an irritant to the eyes, respiratory system, and skin (H315, H319, H335).[6][8] It may be harmful if swallowed.[16]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical safety goggles, and gloves.[17] Use in a well-ventilated area or with a NIOSH-approved respirator.[16][17]

-

Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and avoid breathing vapors.[16][17] Keep away from heat, sparks, and open flames.[16]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][18] Recommended storage temperature is often between 0-8°C.[5]

Conclusion

This compound is a chemical of significant strategic importance. Its robust synthesis via the Fischer indole reaction and its versatile reactivity make it an indispensable intermediate. From enabling breakthroughs in biomedical diagnostics through fluorescent dyes to contributing to the development of next-generation organic electronic materials, the utility of this compound is both broad and deep. A thorough understanding of its properties, synthesis, and handling is critical for researchers and scientists aiming to harness its full potential in creating innovative chemical solutions.

References

-

2,3,3-Trimethylindolenine - ChemBK . ChemBK. Available at: [Link]

- US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents. Google Patents.

-

The Crucial Role of 2,3,3-Trimethylindolenine in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine . Chemistry & Chemical Technology. Available at: [Link]

-

Synthesis of 2,3,3-trimethyl-indolenine - PrepChem.com . PrepChem.com. Available at: [Link]

-

2,3,3-Trimethyl-3H-indole - ChemBK . ChemBK. Available at: [Link]

- US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents. Google Patents.

-

Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine . ChemSpider SyntheticPages. Available at: [Link]

-

Fischer indole synthesis - Wikipedia . Wikipedia. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I . Molecules. Available at: [Link]

-

Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine - ResearchGate . ResearchGate. Available at: [Link]

-

New 3H-indole synthesis by Fischer's method. Part I - PubMed . PubMed. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3,3-三甲基假吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. 2,3,3-Trimethylindolenine - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. B22410.14 [thermofisher.com]

- 15. 2,3,3-Trimethylindolenine 98 1640-39-7 [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 2,3,3-Trimethylindolenine(1640-39-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: Unveiling a Core Heterocyclic Building Block

An In-depth Technical Guide to 2,3,3-Trimethylindoline: Structure, Synthesis, and Applications

This compound, a substituted indoline derivative, stands as a cornerstone intermediate in the fields of organic and medicinal chemistry. Its unique structural framework is the foundation for a vast array of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging and diagnostics.[1][2] This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical identity, synthesis protocols, spectroscopic signature, and critical applications for professionals in research and drug development.

The compound is systematically named 2,3,3-trimethyl-3H-indole according to IUPAC nomenclature.[3][4] It is also widely known by its semi-systematic name, 2,3,3-trimethylindolenine.

Key Identifiers:

-

Molecular Weight: 159.23 g/mol [4]

Below is a two-dimensional representation of its chemical structure, highlighting the fusion of a benzene ring with a five-membered nitrogen-containing ring, featuring a characteristic quaternary carbon at the 3-position.

Caption: 2D structure of 2,3,3-trimethyl-3H-indole.

Physicochemical Properties

This compound is typically a liquid at room temperature, with a color ranging from clear yellow to red-brown.[7] Its key physical properties are summarized below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Clear yellow to red-brown liquid | [3][7] |

| Boiling Point | 228-229 °C at 744 mmHg | [8][9] |

| Density | 0.992 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.549 | [8][9] |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents like chloroform, toluene, and dichlorobenzene; insoluble in water. | [7][8][9] |

Core Synthesis: The Fischer Indole Synthesis

The most prevalent and historically significant method for preparing this compound is the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[1][10] This acid-catalyzed reaction constructs the indole (or in this case, indolenine) ring system from a phenylhydrazine and a ketone.[10]

Mechanism Rationale: The reaction proceeds through several key steps:

-

Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, 3-methyl-2-butanone or methyl isopropyl ketone) to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[11][11]-sigmatropic rearrangement, which is the core bond-forming step that disrupts the aromaticity of the phenyl ring.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine carbon, forming a five-membered ring.

-

Elimination: Finally, a molecule of ammonia is eliminated under acid catalysis to yield the stable, conjugated indolenine product.[10][12][13]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Modern adaptations of the Fischer synthesis often employ microwave heating to dramatically reduce reaction times and improve efficiency.[1] The following protocol is based on a reported microwave-assisted method.

Materials:

-

Phenylhydrazine

-

3-Methyl-2-butanone (Methyl isobutyl ketone)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).[1]

-

Microwave Irradiation: Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes while refluxing.[1] The use of microwave energy accelerates the reaction, significantly shortening the time compared to conventional heating.[1]

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

-

Extraction: Cool the concentrated residue and dilute it with ethyl acetate (100 mL). Neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH reaches 7-8.[1] This step removes the acidic catalyst.

-

Isolation: Separate the organic layer. Concentrate the organic layer to obtain the crude product.

-

Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 polarity ratio).[1]

-

Final Product: Concentrate the purified fractions to yield this compound as a clear liquid. This method has been reported to achieve high yields, around 90%.[1]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data below is compiled from various sources and represents the characteristic spectral signature of the molecule.

| Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | δ (ppm): ~7.0-7.5 (m, 4H, Ar-H), ~2.1 (s, 3H, C2-CH₃), ~1.3 (s, 6H, C3-(CH₃)₂) | [14] |

| ¹³C NMR | Characteristic peaks include signals for the aromatic carbons, the quaternary C3 carbon, the C2 imine carbon, and the three methyl groups. | [15][16] |

| IR (ATR) | ν (cm⁻¹): ~2970 (C-H stretch), ~1600 (C=N stretch), ~1460 & ~1360 (C-H bend), ~740 (Aromatic C-H bend) | [4][15][17] |

| Mass Spec (EI) | m/z: 159 (M⁺), 144 ([M-CH₃]⁺, base peak), 117 | [4][15][18] |

Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.

Chemical Reactivity and Synthetic Utility

The indolenine core is a versatile platform for further chemical modification. The imine functionality and the electron-rich aromatic ring are the primary sites of reactivity.

Key Reaction: Electrophilic Aromatic Substitution (Nitration)

The benzene portion of the indolenine ring can undergo electrophilic aromatic substitution. Nitration, for instance, is a critical step in producing intermediates for azo dyes and other functional materials.[19] 5-nitro-2,3,3-trimethylindolenine is a common and useful derivative.[15]

Caption: Experimental workflow for the nitration of this compound.

Protocol for Nitration: [15]

-

Dissolution: In a conical flask, add this compound (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL) and cool the solution in an ice bath.

-

Addition of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol). Add this mixture dropwise to the stirred indolenine solution, maintaining a low temperature.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Precipitation: Pour the reaction mixture over a large amount of ice (approx. 500 g), which will cause a red precipitate to form.

-

Neutralization and Isolation: Allow the mixture to stand, then slowly add sodium hydroxide pellets to adjust the pH to 8. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Purification: The solid can be further purified by recrystallization from a solvent like methanol to afford the final product, 2,3,3-trimethyl-5-nitro-indole.

Applications in Drug Development and Materials Science

The true value of this compound lies in its role as a versatile precursor for high-value compounds.[2]

-

Cyanine Dyes for Biomedical Imaging: It is a fundamental building block for synthesizing a wide range of cyanine dyes.[1][2] These dyes are characterized by high fluorescence quantum yields and tunable absorption wavelengths, making them ideal as fluorescent probes for detecting biomolecules, monitoring enzyme activity, and in applications like DNA sequencing and immunoassays.[1]

-

Pharmaceutical Intermediates: The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[20][21] this compound provides a robust starting point for creating complex molecules with potential therapeutic activities, including anticancer and cardiovascular agents.[21]

-

Advanced Materials: Beyond life sciences, this compound is used in the development of materials with special optical properties, such as photosensitive color-changing agents and organic photoconductors for electronic devices.[1][2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and combustible.

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation.[7][8][22]

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[7][8][23] Use in a well-ventilated area and avoid breathing vapors. Keep away from heat, sparks, and open flames.[22][23][24]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7][23][24] If on skin, wash with plenty of soap and water.[22][23]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][24] Protect from light and moisture.[9]

References

-

ChemSpider SyntheticPages. Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. SyntheticPage 911. [Link]

-

PubChem. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. [Link]

-

ChemBK. 2,3,3-Trimethylindolenine. [Link]

-

The Royal Society of Chemistry. Supporting Information Materials. [Link]

- Google Patents. US4211704A - Method for producing 2,3,3-trimethylindolenine.

-

PrepChem.com. Synthesis of 2,3,3-trimethyl-indolenine. [Link]

-

Semantic Scholar. SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,3,3-Trimethylindolenine in Modern Organic Synthesis. [Link]

-

SpectraBase. 2,3,3-trimethyl-3H-indole - Optional[13C NMR]. [Link]

-

PubChem. 3H-Indole, 2,3,3-trimethyl-. [Link]

- Google Patents.

-

NIST WebBook. 3H-Indole, 2,3,3-trimethyl- (IR Spectrum). [Link]

-

Semantic Scholar. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]

-

NIST WebBook. 3H-Indole, 2,3,3-trimethyl- (Phase change data). [Link]

-

NIST WebBook. 3H-Indole, 2,3,3-trimethyl-. [Link]

-

NIST WebBook. 3H-Indole, 2,3,3-trimethyl- (Main species page). [Link]

-

NIST WebBook. 3H-Indole, 2,3,3-trimethyl- (Mass spectrum). [Link]

-

National Center for Biotechnology Information. Development and Application of Indolines in Pharmaceuticals. [Link]

-

ResearchGate. Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,3-Trimethylindolenine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 6. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 2,3,3-Trimethylindolenine - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 18. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 19. science.lpnu.ua [science.lpnu.ua]

- 20. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.ca [fishersci.ca]

Microwave-Assisted Synthesis of 2,3,3-Trimethylindoline: High-Efficiency Protocol & Mechanistic Insight

Executive Summary: The Kinetic Advantage

2,3,3-Trimethylindoline (2,3,3-trimethyl-3H-indole) is the foundational scaffold for cyanine dyes, photochromic spiropyrans, and advanced biological labeling agents (e.g., Cy3, Cy5).[1] Traditional thermal synthesis via the Fischer Indole method is often plagued by long reaction times (5–12 hours), harsh acidic waste (ZnCl₂, H₂SO₄), and tedious workups.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to reduce reaction times to under 15 minutes while boosting yields to >90%.[1] By utilizing p-Toluenesulfonic acid (p-TSA) as a solid acid catalyst in a solvent-free or minimal-solvent environment, we achieve a "green" process that is scalable and self-validating.[1]

Mechanistic Foundations

The Fischer Indole Logic

The synthesis relies on the condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[1] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a catalytic [3,3]-sigmatropic rearrangement.[1][2]

The Microwave Effect

Unlike thermal conduction, which heats from the vessel walls inward, microwave irradiation (2.45 GHz) targets the molecular dipoles directly.

-

Dipolar Polarization: The polar phenylhydrazine and acid catalyst align with the oscillating electric field, generating internal heat instantly.

-

Selective Heating: The transition state for the [3,3]-sigmatropic rearrangement is highly polar.[1] Microwave energy stabilizes this transition state, significantly lowering the activation energy (

) and accelerating the rate-determining step.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from hydrazone formation to the final elimination of ammonia.[2]

Figure 1: Microwave-accelerated Fischer Indole mechanism highlighting the rate-limiting sigmatropic shift.[1][2]

Critical Process Parameters (CPP)

| Parameter | Traditional Thermal | Microwave-Assisted | Rationale |

| Catalyst | ZnCl₂ or H₂SO₄ | p-TSA (10-15 mol%) | p-TSA is less corrosive, easier to handle, and highly responsive to MW heating.[1] |

| Solvent | Toluene/Acetic Acid | Solvent-Free or EtOH | Solvent-free conditions maximize molecular collisions; Ethanol is a green alternative if solubility is an issue.[1] |

| Temperature | Reflux (110°C+) | 80–100°C | Precise internal temperature control prevents tar formation (polymerization). |

| Time | 3–12 Hours | 5–15 Minutes | Rapid kinetics prevent degradation of the sensitive hydrazine starting material.[1] |

| Atmosphere | Nitrogen (Recommended) | Open/Vented | Ammonia gas is generated; the system must allow safe venting. |

Optimized Experimental Protocol

Objective: Synthesis of this compound via Solvent-Free Microwave Irradiation.

Reagents & Equipment

-

Reactants: Phenylhydrazine (Caution: Toxic/Sensitizer), 3-Methyl-2-butanone.[1]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA[1][3]·H₂O).

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsafe for chemical synthesis due to uneven heating.

Step-by-Step Workflow

-

Preparation:

-

In a 10 mL microwave-safe vial, charge Phenylhydrazine (10 mmol, 1.08 g) .

-

Add 3-Methyl-2-butanone (12 mmol, 1.03 g) slowly. Exotherm warning: Hydrazone formation is exothermic.

-

Add p-TSA (1.0 mmol, 190 mg) .

-

Add a magnetic stir bar and cap the vial (ensure the cap allows pressure relief or use a dynamic pressure control system).

-

-

Irradiation:

-

Workup:

-

Cool the vessel to <50°C using compressed air (built-in feature of most reactors).

-

Basify the mixture with 10% NaOH (10 mL) to neutralize the catalyst and solubilize byproducts.

-

Extract with Ethyl Acetate (3 x 10 mL) .

-

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often >90% pure.

-

For analytical purity, perform vacuum distillation (bp ~108°C at 15 mmHg) or column chromatography (Hexane:EtOAc 9:1).

-

Workflow Diagram

Figure 2: Optimized solvent-free microwave synthesis workflow.

Data Analysis & Quality Control

To ensure the protocol was successful, verify the product using the following markers.

Yield Comparison

| Method | Catalyst | Time | Yield (%) |

| Conventional Reflux | ZnCl₂ / AcOH | 5 Hours | 76% |

| Conventional Reflux | p-TSA | 3 Hours | 82% |

| Microwave (This Protocol) | p-TSA | 10 Mins | 91–94% |

NMR Validation (Self-Validating System)

The structure of this compound is unique due to the gem-dimethyl group at the C3 position.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.30 ppm (s, 6H): Distinct singlet for the gem-dimethyl group (C3). If this is split or shifted, rearrangement failed.[1]

-

δ 2.25 ppm (s, 3H): Singlet for the C2-methyl group (Imine methyl).

-

δ 6.8–7.5 ppm (m, 4H): Aromatic protons.

-

-

¹³C NMR: Look for the quaternary carbon at C3 (~54 ppm) and the imine carbon (C=N) at ~188 ppm.

Troubleshooting Guide

-

Low Yield / Tarring: Temperature was likely too high (>140°C). The Fischer synthesis is sensitive to thermal runaway.[1] Reduce MW power or set a stricter temp limit.

-

Starting Material Remains: Incomplete hydrazone formation.[1] Ensure the initial mixing step is thorough before irradiation.[1]

-

Pressure Spikes: Rapid ammonia evolution.[1] Ensure the vessel headspace is sufficient (do not fill >50% volume).

References

-

Microwave-Assisted Synthesis of Indoles (Review)

-

One-Pot Synthesis of Indoles under Microwave Irradi

-

Solvent-Free Synthesis of Indoles

-

Synthesis of 2,3,3-Trimethylindolenine (P

- Source: PrepChem / US P

- Significance: Provides the stoichiometric baseline for the 2,3,3-trimethyl deriv

-

URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. tandf.figshare.com [tandf.figshare.com]

solubility and stability of 2,3,3-Trimethylindoline

An In-Depth Technical Guide to the Solubility and Stability of 2,3,3-Trimethylindoline

Introduction

This compound, also known as 2,3,3-Trimethyl-3H-indole, is a heterocyclic aromatic organic compound that serves as a cornerstone intermediate in the synthesis of a diverse array of functional molecules.[1] Its unique structural framework is pivotal in the production of cyanine dyes, which are indispensable as fluorescent labels and imaging agents in biomedical research and diagnostics.[2] Furthermore, its derivatives are integral to the development of photosensitive materials and are explored as scaffolds in medicinal chemistry.[3]

For researchers, process chemists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a practical necessity. The solubility profile dictates solvent selection for synthesis, purification, and formulation, while its stability profile informs reaction conditions, storage protocols, and the potential impurity profile of downstream products. This guide provides a detailed examination of the solubility and chemical stability of this compound, offering both foundational knowledge and field-proven experimental protocols to empower scientists in its effective application.

Section 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is a colorless to pale yellow or red-brown liquid under ambient conditions, a physical state attributable to its relatively low melting point.[1][4] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1640-39-7 | [5] |

| Molecular Formula | C₁₁H₁₃N | [5] |

| Molecular Weight | 159.23 g/mol | [6] |

| Appearance | Clear yellow to red-brown liquid | [4] |

| Melting Point | 6-8 °C | [4] |

| Boiling Point | 228-229 °C (at 744 mmHg) | [4] |

| Density | 0.992 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.549 | [4] |

| pKa (Predicted) | 6.33 ± 0.40 | [4] |

Section 2: Solubility Profile

Guiding Principles of Solubility

The solubility of this compound is primarily dictated by its molecular structure: a fused aromatic ring system with three methyl groups. This configuration renders the molecule predominantly non-polar.[7] Consequently, its solubility behavior adheres to the principle of "like dissolves like," exhibiting high affinity for non-polar organic solvents and poor affinity for polar solvents, particularly water.[1][7]

Qualitative Solubility Summary

Literature and supplier data consistently report the solubility characteristics of this compound in common laboratory solvents. This information is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic analysis.

| Solvent | Polarity | Solubility Description | Source(s) |

| Water | Polar (Protic) | Insoluble | [1] |

| Chloroform (CHCl₃) | Non-polar | Soluble | [4] |

| Toluene | Non-polar | Soluble | [4] |

| Dichlorobenzene | Non-polar | Soluble | [4] |

| Hexane | Non-polar | Expected to be soluble | [7] |

| Ethanol | Polar (Protic) | Soluble (based on use as a reaction solvent) | [8] |

| Acetonitrile (MeCN) | Polar (Aprotic) | Soluble (based on use as a reaction solvent) | [8] |

Protocol for Quantitative Solubility Determination (Thermodynamic Equilibrium Method)

Causality of Experimental Choice: To move beyond qualitative descriptions, a quantitative assessment of solubility is essential for applications like formulation development or process modeling. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value at a given temperature.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., acetonitrile, ethanol, toluene). The excess solid (or undissolved liquid phase) is critical to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the undissolved material to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any suspended microparticles. This step is crucial to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or GC-FID, against a calibration curve prepared from a known stock solution of this compound.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Section 3: Chemical Stability and Degradation Analysis

General Handling and Storage Recommendations

Proper storage is paramount to maintaining the integrity of this compound. Commercial suppliers recommend storing the material at room temperature in a dry, well-sealed container, protected from light and moisture.[2] Under these conditions, the compound is reported to be stable for at least two years.[2] It is incompatible with strong oxidizing agents, which can lead to rapid and exothermic decomposition.[9]

Forced Degradation: A Mechanistic Rationale

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[10] This knowledge is critical for developing stability-indicating analytical methods and for understanding how the molecule might behave under manufacturing or long-term storage stresses.[11] While this compound is an intermediate, its degradants could potentially be carried over into a final active pharmaceutical ingredient (API), making this analysis essential for process control and impurity management. The goal is to induce a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely consuming the parent molecule.[12]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under stress conditions. The indolenine moiety contains a cyclic imine (a C=N double bond within the heterocyclic ring), which is the most probable site of hydrolytic instability.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrogen atom of the imine can be protonated, making the C=N carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which subsequently collapses, cleaving the C-N bond and opening the heterocyclic ring to form 2-(phenylamino)isovalerophenone (or a related amino ketone).

-

Oxidative Degradation: Potential sites for oxidation include the electron-rich aromatic ring, which could undergo hydroxylation, or the allylic C-2 methyl group, which could be oxidized to a hydroxymethyl or carboxyl group. Strong oxidation could also lead to the formation of N-oxides.

-

Photolytic Degradation: While some indole structures are robust, the absorption of UV light can promote radical reactions or rearrangements, particularly in solution.[8]

Predicted Degradation Pathways of this compound

Caption: Predicted degradation under hydrolytic and oxidative stress.

Protocol for a Comprehensive Forced Degradation Study

Trustworthiness Through Self-Validation: This protocol is designed as a self-validating system. Each stress condition is run alongside a control sample (stored at ambient temperature in the dark) to differentiate stress-induced degradation from inherent instability. A time-course design allows for the determination of degradation kinetics.

Detailed Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Place samples in a controlled temperature bath at 60 °C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the reaction.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same temperature and time points as the acid hydrolysis study. Neutralize aliquots with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the samples at room temperature, protected from light. Withdraw aliquots at the specified time points. The reaction is typically quenched by dilution.

-

Thermal Degradation (Dry Heat): Place a known quantity of solid this compound in a vial in a calibrated oven at 80 °C. At each time point, remove a vial, allow it to cool, and dissolve the contents in the initial solvent to the target concentration.

-

Thermal Degradation (Solution): Place vials of the stock solution in a calibrated oven at 80 °C and sample at the specified time points.

-

Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[13] A parallel sample wrapped in aluminum foil serves as the dark control.

-

-

Sample Analysis: Analyze all samples (stressed, controls, and t=0) using a suitable stability-indicating method (see Section 4).

-

Data Evaluation: Calculate the percentage of degradation for each condition. For samples showing significant degradation, use a mass spectrometer-coupled chromatograph (LC-MS or GC-MS) to identify the mass of the degradation products and propose their structures.

Section 4: Analytical Strategy for Stability Assessment

The Principle of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound while simultaneously detecting and separating any degradation products.[14] The key attribute of a SIM is specificity: the ability to produce a response only for the analyte of interest, without interference from impurities, degradants, or other matrix components. Reverse-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the workhorse technique for this purpose.[14][15]

Protocol for Developing a Stability-Indicating HPLC-UV Method

Expertise in Method Development: The choice of starting conditions is based on the physicochemical properties of this compound (a non-polar, basic compound) and established chromatographic principles for similar indole derivatives.[15][16] A gradient elution is chosen to ensure that both the parent compound and potentially more polar degradation products are eluted with good peak shape in a reasonable runtime.

Detailed Step-by-Step Methodology:

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: An acidic aqueous buffer to ensure consistent protonation of the analyte and suppress silanol interactions. A good starting point is 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution:

-

Initial Conditions: 90% A / 10% B.

-

Gradient: Linearly increase to 90% B over 20 minutes.

-

Hold: Hold at 90% B for 5 minutes to elute any highly retained compounds.

-

Re-equilibration: Return to initial conditions and hold for 5 minutes before the next injection.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the entire UV spectrum. Select a primary quantification wavelength where the parent compound has significant absorbance (e.g., ~230 nm or ~280 nm) while also monitoring for the appearance of new peaks at other wavelengths.

-

Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks. Adjust the gradient slope, buffer pH, or organic modifier (e.g., switch to methanol) as needed to improve separation.

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity (using stressed samples), linearity, range, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development

Caption: Workflow for HPLC method development and validation.

Conclusion

This compound is a versatile chemical intermediate whose effective use hinges on a thorough understanding of its solubility and stability. It is a non-polar molecule, readily soluble in common organic solvents like toluene and chloroform but insoluble in water. While stable under recommended storage conditions, its indolenine core presents a predictable liability to acid-catalyzed hydrolytic ring-opening. A systematic approach using forced degradation studies is essential to map its full stability profile and identify potential degradants. The development of a robust, stability-indicating HPLC method is the critical tool that underpins this analysis, ensuring that the purity of this key starting material can be controlled and monitored throughout the chemical development lifecycle. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently handle, analyze, and utilize this compound in their synthetic endeavors.

References

-

Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline. Retrieved from [Link]

- Google Patents. (1980). US4211704A - Method for producing 2,3,3-trimethylindolenine.

- Google Patents. (1972). US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines.

-

The Royal Society of Chemistry. (2017). Supporting Information Materials 2,3,3-trimethyl-3H-indole.... Retrieved from [Link]

-

PubChem. (n.d.). 3H-Indole, 2,3,3-trimethyl-. Retrieved from [Link]

-

PubMed. (2023). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

-

ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

-

ResearchGate. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

-

ResearchGate. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

-

PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

-

Oxford Academic. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

Chromatography Online. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

- Google Patents. (1975). DE2514759B2 - Process for the preparation of 233-trimethylindolenine.

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,3,3-Trimethylindolenine - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 3. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 4. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 5. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,3-三甲基假吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rsc.org [rsc.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. database.ich.org [database.ich.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 2,3,3-Trimethylindoline

Executive Summary

2,3,3-Trimethylindoline (TMI) (CAS: 1640-39-7) is a critical heterocyclic scaffold used extensively in the synthesis of polymethine cyanine dyes (e.g., Cy3, Cy5, Indocyanine Green) and photochromic materials.[1][2][3][4] While often viewed as a standard organic building block, its specific reactivity at the C2-methyl position and its physicochemical profile present unique handling challenges.

This guide moves beyond generic safety advice to address the specific risks associated with TMI: its combustibility near process temperatures, its susceptibility to oxidative degradation, and its potential for respiratory sensitization.

Part 1: Physicochemical & Hazard Profile

Know Your Enemy: The specific properties that dictate safety protocols.

Identity & Properties

| Property | Value | Operational Implication |

| CAS Number | 1640-39-7 | Universal identifier for SDS verification. |

| Physical State | Liquid (at >20°C) | Viscous liquid; risk of splash and aerosol generation. |

| Boiling Point | 228–229 °C | High boiler; difficult to remove by rotary evaporation without high vacuum. |

| Flash Point | ~93–96 °C (Closed Cup) | CRITICAL: Class IIIB Combustible. Many quaternization reactions occur at 80–120°C, placing the liquid at or near its flash point during synthesis. |

| Density | 0.992 g/mL | Immiscible with water; floats on surface (complicating fire suppression). |

| Reactivity | C2-Methyl Activation | Susceptible to oxidation; requires inert atmosphere storage. |

GHS Hazard Matrix

Signal Word: WARNING

| Hazard Class | Code | Description | Mechanism of Action |

| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption; indolenine cores can interfere with enzymatic pathways. |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic nature allows penetration of dermal barriers, causing localized dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation | Vapors and liquid are lachrymators; direct contact causes severe conjunctivitis. |

| STOT-SE | H335 | Respiratory irritation | Inhalation of hot vapors triggers mucosal inflammation in the upper respiratory tract. |

| Environmental | WGK 1 | Slightly hazardous to water | Do not allow entry into drains; toxic to aquatic organisms in high concentrations. |

Part 2: Strategic Engineering Controls

Engineering controls are the first line of defense. PPE is the last.

The "Flash Point" Paradox

Many protocols for synthesizing cyanine dyes require heating TMI with alkyl halides (e.g., ethyl iodide) in solvents like acetonitrile or o-dichlorobenzene at reflux.

-

Risk: The reaction temperature often exceeds the flash point (93°C) of the neat starting material.

-

Control: All heating must occur under a reflux condenser with a constant flow of inert gas (Nitrogen/Argon). This prevents the formation of an ignitable vapor-air mixture directly above the liquid surface.

Inert Atmosphere Storage

TMI is an indolenine, meaning it possesses an imine-like double bond at the C2-N position.

-

Degradation Pathway: Exposure to atmospheric oxygen and moisture can lead to the formation of the corresponding oxindole (2,3,3-trimethyl-2-oxindole) or oxidative polymerization.

-

Protocol: Store under Argon or Nitrogen. If the liquid turns from pale yellow/red to dark brown/black, purity has been compromised, potentially altering reaction stoichiometry and safety profiles (e.g., exotherms from side reactions).

Part 3: Personal Protective Equipment (PPE) Matrix

| Body Area | Standard PPE | High-Risk PPE (Heating/Spills) | Rationale |

| Hand | Nitrile Gloves (0.11 mm) | Double Gloving or Barrier Laminate (Silver Shield) | Standard nitrile provides splash protection but TMI is lipophilic and may permeate thin nitrile upon prolonged contact. |

| Eye | Safety Glasses w/ Side Shields | Chemical Goggles | Liquid splash risk is high during transfer. Vapors at high temp are severe irritants; glasses do not seal eyes from vapor. |

| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Half-mask w/ ABEK Filter | Required only if working outside a hood (not recommended) or cleaning large spills. |

| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron | TMI stains skin and clothing aggressively; difficult to remove. |

Part 4: Operational Protocol – Safe Synthesis

Scenario: Quaternization of TMI (Synthesis of Indolium Salt).

Workflow Logic (Graphviz)

Caption: Safe synthesis workflow for TMI quaternization, emphasizing inert gas and thermal control.

Step-by-Step Methodology

-

Preparation: Ensure all glassware is oven-dried. TMI is moisture-sensitive; water interferes with the alkylation efficiency.

-

Charging: In a fume hood, charge the reaction vessel with TMI.

-

Safety Check: If TMI is stored in the fridge/freezer (common for stability), allow it to warm to room temperature inside a desiccator before opening to prevent water condensation.

-

-

Solvent & Reagent: Add the solvent (e.g., Acetonitrile) and the alkylating agent (e.g., Iodomethane, Ethyl Iodide).

-

Thermal Control: Attach a reflux condenser connected to a chilled water supply.

-

Critical: Purge the system with Nitrogen for 5-10 minutes before heating.

-

Heating: Use an oil bath or heating block. Do not use a heat gun or open flame, as vapors may escape joints and ignite (Flash point ~93°C).

-

-

Workup: Allow the mixture to cool to room temperature under nitrogen. Open the vessel only when cool to minimize vapor exposure. Precipitate the product (usually a salt) using cold diethyl ether or ethyl acetate.

Part 5: Emergency Response & Waste Management

Fire Fighting Measures

TMI is a Class IIIB Combustible Liquid .

-

Suitable Media: Carbon Dioxide (CO2), Dry Chemical, Chemical Foam.[5]

-

Unsuitable Media: Water Jet. Because TMI is less dense than water (0.992 g/mL) and immiscible, a water jet will cause the burning liquid to float and spread.

-

Specific Hazard: Combustion produces toxic Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Spill Cleanup Logic (Graphviz)

Caption: Decision tree for TMI spill response. Large spills outside containment require evacuation.

Waste Disposal[7]

-

Classification: Halogen-free organic solvent waste (unless mixed with alkyl halides like iodides, then Halogenated).

-

Ecological Note: TMI is WGK 1 (Slightly hazardous to water). Under no circumstances should it be poured down the drain.

-

Deactivation: There is no specific "neutralization" for TMI. It must be incinerated via a licensed chemical waste contractor.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,3,3-Trimethylindolenine. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,3,3-Trimethylindolenine. Retrieved from

-

PubChem. (2024). Compound Summary: 2,3,3-Trimethyl-3H-indole.[1][3][5][6][7] National Center for Biotechnology Information. Retrieved from

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Indolenine Derivatives. Retrieved from

Sources

- 1. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2,3,3-三甲基假吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

The Architectonics of a Key Heterocycle: An In-Depth Technical Guide to the History and Synthesis of 2,3,3-Trimethylindoline

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of the synthesis of 2,3,3-trimethylindoline, a pivotal intermediate in the development of functional dyes and a recurring motif in medicinal chemistry. We will delve into the historical lineage of its synthesis, dissect the mechanistic underpinnings of the primary synthetic routes, and provide actionable experimental protocols.

Foreword: The Strategic Importance of the Indoline Core

The indoline scaffold, a saturated derivative of indole, is a privileged structure in drug discovery.[1] Its three-dimensional geometry allows for precise interactions with biological targets, while the aromatic portion offers a platform for diverse functionalization. This compound, in particular, serves as a crucial building block for a multitude of applications, ranging from the synthesis of cyanine dyes for bio-imaging to its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its unique substitution pattern locks the C2 and C3 positions, providing steric hindrance that can be exploited to fine-tune molecular properties.

I. A Journey Through Time: The Historical Development of Indoline Synthesis

The story of this compound's synthesis is intrinsically linked to the broader history of indole chemistry. The late 19th and early 20th centuries saw the emergence of foundational methods for constructing the indole core, which laid the groundwork for later modifications to produce indolines.

The Genesis: Fischer Indole Synthesis (1883)

The most significant historical precursor to the synthesis of this compound is the Fischer indole synthesis , discovered by Emil Fischer in 1883.[4] This elegant and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[4][5] The Fischer indole synthesis remains the cornerstone for the industrial production of many indole derivatives.

Early Syntheses of this compound

The direct application of the Fischer indole synthesis to produce this compound was explored in the 20th century. An early method described by Plancher involved the cyclization of methyl-isopropyl-ketone-phenylhydrazone using zinc chloride in absolute alcohol.[6] However, this method suffered from drawbacks in a commercial setting, including difficulties in separating the zinc salt and poor yields.[6]

A significant advancement came in 1968 when Hugo Illy and Lance Harmon Funderburk developed a more efficient process. Their patent described the use of strong mineral acids, such as sulfuric acid, to catalyze the cyclization of methyl-isopropyl-ketone-phenylhydrazone, leading to higher yields and a more scalable process.[6]

In 1985, Zhongjie Li further refined the process by employing a two-step, one-pot synthesis. This method involved the initial formation of the phenylhydrazone from phenylhydrazine and 3-methyl-2-butanone, followed by cyclization using acetic acid as the catalyst.[2]

II. The Core Synthesis: Mechanistic Dissection of the Fischer Indole Route to this compound

The synthesis of this compound via the Fischer indole synthesis is a classic example of a pericyclic reaction coupled with acid catalysis. The mechanism proceeds through several key stages:

-

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of phenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.

-

[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, also known as a Cope rearrangement, to form a di-imine intermediate. This concerted reaction is facilitated by the acidic conditions.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack of the amino group onto the imine carbon leads to the formation of a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indolenine ring, yields the final product, 2,3,3-trimethylindolenine (a tautomer of this compound). The indolenine can then be reduced to the corresponding indoline if desired.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: Advanced Synthesis Protocols for Cyanine Dyes from 2,3,3-Trimethylindoline

[1]

Abstract & Strategic Overview

Cyanine dyes (Cy3, Cy5, Cy7) are the workhorses of fluorescence imaging, renowned for their high extinction coefficients and tunable emission spectra.[1] While commercially available as NHS-esters or phosphoramidites, the de novo synthesis of these fluorophores from the core precursor 2,3,3-Trimethylindoline provides researchers with the flexibility to install custom linkers, modify solubility profiles, and significantly reduce costs during scale-up.[1]

This guide details the modular synthesis of symmetric cyanine dyes. The workflow is bifurcated into two critical phases:

-

Activation: Quaternization of the indolenine nitrogen to form a reactive indolium salt.

-

Condensation: Polymethine chain assembly using specific bridging reagents to determine spectral properties (Trimethine/Cy3, Pentamethine/Cy5, Heptamethine/Cy7).[1]

Reaction Mechanism & Logic

The synthesis relies on the reactivity of the C-2 methyl group on the indolium ring. Upon quaternization, the C-2 methyl protons become acidic.[1] Under basic conditions (pyridine or acetate), deprotonation generates a nucleophilic enamine (Fischer base) that attacks the electrophilic polymethine linker (orthoester or Schiff base).[1]

General Synthesis Workflow

Figure 1: Modular synthesis pathway. The indolium salt serves as the common intermediate for all dye classes.

Materials & Equipment

| Category | Reagents/Equipment | Specification |

| Precursors | This compound | >98% purity |

| Alkylating Agents | Iodoethane, 1-Bromopropane, or 6-Bromohexanoic acid | For solubility/linker modification |

| Linkers | Triethyl orthoformate (Cy3) | Anhydrous |

| Malonaldehyde dianil HCl (Cy5) | Technical grade | |

| Glutaconaldehyde dianil HCl (Cy7) | Technical grade | |

| Solvents | Acetonitrile (ACN), Acetic Anhydride ( | Anhydrous preferred |

| Hardware | Reflux condenser, Oil bath, Rotary evaporator | Standard organic synthesis setup |

Experimental Protocols

Phase 1: Synthesis of the Indolium Salt (Activation)

Rationale: The neutral indolenine is unreactive toward condensation. Alkylation at the nitrogen creates a permanent positive charge, increasing the acidity of the C-2 methyl group.

Protocol:

-

Stoichiometry: Mix This compound (1 equiv.) and Alkyl Iodide (e.g., Iodoethane, 1.5 equiv.) in a round-bottom flask.

-

Solvent: Add Acetonitrile (3 mL per mmol of indolenine). Note: ACN is preferred over toluene for polar intermediates.

-

Reaction: Reflux at 85°C for 12–24 hours under inert atmosphere (

or Ar). The solution will typically turn from pale yellow to dark red/violet. -

Workup: Cool to room temperature.

-

Yield: Expect 70–90%. The product (1-ethyl-2,3,3-trimethylindoleninium iodide) is a pinkish-white solid.[1]

Phase 2: Dye Assembly (Condensation)[1]

Choose the specific protocol below based on the desired emission wavelength.

Protocol A: Cy3 Synthesis (Trimethine)

Mechanism:[1][3] Condensation with a C1 fragment (Orthoformate).

-

Mix: Combine Indolium Salt (2 equiv.) and Triethyl Orthoformate (1.5 equiv.) in Pyridine .

-

Reflux: Heat to 110°C for 3–4 hours. The mixture will turn deep red/magenta.

-

Precipitation: Cool to RT and pour slowly into 10 volumes of rapidly stirring Diethyl Ether .

-

Collection: Filter the red solid.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (DCM:MeOH gradient).

Protocol B: Cy5 Synthesis (Pentamethine)

Mechanism:[1] Condensation with a C3 fragment (Malonaldehyde dianil).

-

Mix: Combine Indolium Salt (2 equiv.) and Malonaldehyde dianil hydrochloride (1 equiv.).

-

Solvent System: Add Acetic Anhydride (solvent) and Sodium Acetate (2 equiv., base catalyst).[1]

-

Reaction: Reflux at 100°C for 30–60 minutes. The color transitions to deep blue.

-

Workup: Cool and precipitate in Diethyl Ether .

-

Purification: The crude blue solid often contains hemicyanine byproducts. Purify via HPLC or recrystallization from Methanol.

Protocol C: Cy7 Synthesis (Heptamethine)

Mechanism: Condensation with a C5 fragment (Glutaconaldehyde dianil).

-

Mix: Combine Indolium Salt (2 equiv.) and Glutaconaldehyde dianil hydrochloride (1 equiv.).

-

Solvent System: Acetic Anhydride (main solvent) with a catalytic amount of Pyridine .

-

Reaction: Heat at 60–80°C for 20–40 minutes. Caution: Cy7 is heat-sensitive; avoid prolonged reflux. The solution becomes dark green (appearing black).

-

Workup: Precipitate in cold Ether/Acetone mix.

-

Storage: Cy7 dyes are prone to oxidation. Store lyophilized powder at -20°C under dark conditions.

Purification & Characterization

HPLC Method (Analytical & Prep)

For drug-conjugation grade purity (>95%), High-Performance Liquid Chromatography is mandatory.[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).[1]

-

Mobile Phase A: Water + 0.1% TFA (or 10mM TEAA for pH sensitive groups).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 min.

Spectral Validation Data

| Dye Variant | Linker Carbon Count | Absorbance Max (nm) | Emission Max (nm) | Appearance |

| Cy3 | 1 (Trimethine) | ~550 | ~570 | Magenta Solid |

| Cy5 | 3 (Pentamethine) | ~650 | ~670 | Blue Solid |

| Cy7 | 5 (Heptamethine) | ~750 | ~780 | Dark Green/Black Solid |

*Values in Methanol. Shifts occur in PBS or water.

Troubleshooting & Optimization

Figure 2: Logic tree for troubleshooting common synthesis failures.

References

-

Kvach, M. V., et al. (2008). "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry. Link[1]

-

Mujumdar, R. B., et al. (1993).[1] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. Link[1]

-

Sato, K., et al. (2008).[1] "Synthesis and Properties of Heptamethine Cyanine Dyes." Journal of Heterocyclic Chemistry. Link[1]

-

Lumiprobe Corporation. "Cyanine Dye Synthesis Protocols." General Chemistry Notes. Link

Application Notes and Protocols: DNA and Oligonucleotide Labeling with Custom Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Cyanine Dyes in Nucleic Acid Labeling

Cyanine dyes are a versatile class of synthetic fluorescent molecules widely employed in biotechnology and molecular biology for labeling nucleic acids. Their value stems from their bright fluorescence, high extinction coefficients, and the ability to be chemically synthesized with a wide range of spectral properties, covering the visible and near-infrared (NIR) spectrum.[1][2] This tunability allows for multiplexing experiments where multiple targets can be visualized simultaneously.

Commonly known as "Cy" dyes, such as Cy3 and Cy5, these fluorophores are essential tools for a variety of applications, including:

-

Gene Sequencing and PCR: Fluorescently labeled oligonucleotides serve as primers or probes for detecting and quantifying specific DNA or RNA sequences.[][4]

-

Fluorescence In Situ Hybridization (FISH): Labeled probes are used to visualize the location of specific DNA sequences on chromosomes.[4]

-

Microarray Analysis: Cy-dye labeled cDNA is used to probe gene expression levels on a large scale.[5]

-

Förster Resonance Energy Transfer (FRET): Pairs of fluorescent dyes, like Cy3 and Cy5, are used to study molecular interactions and conformational changes.[4][6]

-

In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly useful for deep-tissue imaging in living organisms due to reduced background autofluorescence.

This guide provides a comprehensive overview of the chemistry, protocols, and critical considerations for successfully labeling DNA and oligonucleotides with custom cyanine dyes.

Understanding the Labeling Chemistry: A Tale of Two Reactions

The covalent attachment of a cyanine dye to a nucleic acid is typically achieved through post-synthetic conjugation, where a reactive functional group on the dye reacts with a complementary group on a modified oligonucleotide.[][7] The two most common and robust chemistries employed are amine-reactive and thiol-reactive labeling.

Amine-Reactive Labeling: The NHS Ester Reaction

This is the most prevalent method for labeling oligonucleotides. It involves the reaction of an N-hydroxysuccinimidyl (NHS) ester-activated cyanine dye with a primary amine group introduced onto the oligonucleotide.[8][9]

-

The Chemistry: NHS esters react with primary amines (-NH₂) under slightly basic conditions (pH 8.3-9.5) to form a stable, covalent amide bond.[8][9][10][11][12] At lower pH, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[9][11]

-

Introducing the Amine: The primary amine is typically incorporated at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using a modified phosphoramidite containing a protected amine group. Internal labeling is also possible by substituting a nucleotide with an amino-modified analog, such as 5-(3-aminoallyl)-2'-deoxyuridine.[13]

Oligo_NH2 [label="Amine-Modified\nOligonucleotide", fillcolor="#F1F3F4"]; Cyanine_NHS [label="Cyanine-NHS Ester", fillcolor="#F1F3F4"]; Labeled_Oligo [label="Labeled Oligonucleotide\n(Stable Amide Bond)", fillcolor="#F1F3F4"];